molecular formula C26H24FN5O3 B2731625 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one CAS No. 1326869-03-7

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one

Cat. No.: B2731625
CAS No.: 1326869-03-7
M. Wt: 473.508
InChI Key: YZTXLUIYCFJPIE-UHFFFAOYSA-N
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Description

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one is a complex organic compound that features a piperazine ring, a fluorophenyl group, and an oxadiazole moiety

Scientific Research Applications

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and a primary amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto the aromatic ring.

    Formation of the Oxadiazole Moiety: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the piperazine derivative with the oxadiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target receptors or enzymes involved in neurological pathways.

    Pathways Involved: It may modulate neurotransmitter release or inhibit specific enzymes, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazin-1-yl derivatives: These compounds share the piperazine and fluorophenyl moieties and are studied for similar applications.

    Oxadiazole derivatives: Compounds with the oxadiazole ring are also of interest in medicinal chemistry and materials science.

Uniqueness

This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O3/c1-18-3-2-4-19(15-18)25-28-26(35-29-25)20-5-10-23(33)32(16-20)17-24(34)31-13-11-30(12-14-31)22-8-6-21(27)7-9-22/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTXLUIYCFJPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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